molecular formula C12H8N2O4 B1353566 Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 99300-38-6

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

Cat. No. B1353566
CAS RN: 99300-38-6
M. Wt: 244.2 g/mol
InChI Key: CCMXELFRCBTHNV-UHFFFAOYSA-N
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Description

“Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” is also known as “2,5-Dioxopyrrolidin-1-yl 4-cyanobenzoate” or "4-Cyanobenzoic acid (2,5-dioxo-1-pyrrolidinyl) ester" . It is a compound with free spectra .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray study . The asymmetric unit of the title compound contains two independent molecules with similar geometric parameters but different orientations of the phenyl rings .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Biological Evaluation

    The chemical compound was synthesized and evaluated for its potential as a selective androgen receptor modulator (SARM), showing anabolic effects on muscles and the CNS while having neutral effects on the prostate. It demonstrated strong AR binding affinity, ideal SARM profiles in various assays, good pharmacokinetic profiles, excellent nuclear selectivity, and acceptable toxicological profiles (Aikawa et al., 2017).

  • Oxidation Reactions

    The compound underwent oxidation reactions with RuO4, leading to the formation of lactams and benzaldehyde derivatives. Control experiments revealed the transient formation of iminium cations and cyclic enamines, suggesting a complex oxidation pathway (Petride et al., 2004).

  • Cycloadditions and Isomerization

    The compound was involved in cycloaddition reactions with various 1,3-dipoles, leading to the formation of spiro compounds and fused 2-pyrrolidinones. The study also observed the isomerization of the compound under the influence of basic alumina, supporting its role as a key intermediate in the formation of racemic cycloadducts (Škof et al., 2002).

  • Gas-phase Elimination Reactions

    The compound was involved in gas-phase pyrolysis reactions, leading to the formation of substituted benzonitriles and 3-hydroxy-1,2,4-triazoles. The kinetic results and product analysis suggested a reaction pathway involving a six-membered transition state (Al-Awadi et al., 2001).

Applications in Material Science

  • Electrochromic Polymers

    Derivatives of the compound were synthesized and used in the construction of electrochromic devices (ECDs). These devices displayed varying degrees of color change and coloration efficiency, indicating the potential application of these compounds in display technologies (Su et al., 2017).

  • Charge Transfer and Spectroscopy

    The compound was studied for its charge transfer properties and spectroscopy in the gas phase, revealing ultrafast relaxation to different electronic states and providing insights into the electronic structure and dynamics of such molecules (Fuß et al., 2004).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c13-7-8-1-3-9(4-2-8)12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMXELFRCBTHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423666
Record name Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

CAS RN

99300-38-6
Record name Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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